Hydroxyethylglutaryl-coa

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

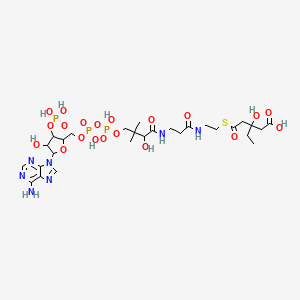

Hydroxyethylglutaryl-coa, also known as this compound, is a useful research compound. Its molecular formula is C28H46N7O20P3S and its molecular weight is 925.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Applications

1.1 Cholesterol-Lowering Drugs

HMG-CoA is primarily known for its role in the synthesis of cholesterol. Inhibitors of HMG-CoA reductase, such as statins, are widely used to manage hyperlipidemia and reduce cardiovascular disease risk. Statins function by blocking the conversion of HMG-CoA to mevalonate, a precursor in the cholesterol biosynthesis pathway.

- Clinical Evidence : A study indicated that statins may also have therapeutic effects on migraines, suggesting a broader application beyond cholesterol management .

- Case Study : A population-based study demonstrated that statin use was associated with a reduced risk of bone fractures in older adults, indicating potential benefits for bone health .

1.2 Treatment of Metabolic Disorders

3-Hydroxy-3-methylglutaryl-CoA lyase deficiency is an autosomal recessive disorder that can lead to severe metabolic crises. Management typically involves dietary restrictions and supplementation with ketone bodies.

- Case Report : A longitudinal study on ten Australian cases of HMG-CoA lyase deficiency highlighted the importance of newborn screening and dietary management to prevent metabolic crises .

Agricultural Biotechnology

2.1 Enhancing Crop Traits

HMG-CoA synthase (HMGS) catalyzes a critical step in the mevalonate pathway, which is essential for isoprenoid biosynthesis in plants. Overexpression of HMGS has been explored to enhance stress tolerance and yield in crops.

- Research Findings : A study demonstrated that overexpressing HMGS in Arabidopsis resulted in improved root growth and potential applications for herbicide production .

- Data Table: Effects of HMGS Overexpression on Crop Traits

| Trait | Control Group | HMGS Overexpression Group |

|---|---|---|

| Root Length (cm) | 5.0 | 8.5 |

| Stress Tolerance | Low | High |

| Herbicide Yield | N/A | Increased |

Clinical Nutrition

3.1 Dietary Management of HMG-CoA Deficiency

Dietary interventions play a crucial role in managing conditions associated with HMG-CoA deficiencies. These typically involve low-protein diets and supplementation with specific nutrients.

化学反応の分析

Biosynthetic Formation of HEG-CoA

HEG-CoA is synthesized via enzymatic condensation reactions analogous to HMG-CoA production but with distinct substrate specificity:

In Manduca sexta, cytosolic fractions convert acetyl-CoA and propionyl-CoA to HEG-CoA, suggesting a divergent substrate-binding pocket accommodating ethyl-group precursors .

Reductive Metabolism by HMG-CoA Reductase (HMGR)

HEG-CoA undergoes NADPH-dependent reduction via HMGR, mirroring the canonical HMG-CoA-to-mevalonate pathway but yielding homomevalonate:

Reaction Mechanism

-

Stage 1 : Hydride transfer to HEG-CoA forms a mevaldyl-CoA intermediate

HEG CoA NADPH H+→Mevaldyl CoA NADP+ -

Stage 2 : Thioester cleavage releases CoA-SH, generating mevaldehyde

Mevaldyl CoA→Mevaldehyde CoA SH -

Stage 3 : Second hydride transfer produces homomevalonate

Mevaldehyde NADPH H+→Homomevalonate NADP+

Key Catalytic Residues

-

Glu83 : Protonates intermediates during CoA-thioester cleavage

-

Lys267 : Stabilizes oxyanion transition states via hydrogen bonding

Structural studies of Pseudomonas mevalonii HMGR reveal a flexible flap domain (residues 377–428) that repositions during cofactor exchange, enabling sequential hydride transfers . This mechanism likely accommodates HEG-CoA’s ethyl group despite HMGR’s preference for HMG-CoA .

Substrate Promiscuity Across Species

HMGR exhibits unexpected flexibility in reducing HEG-CoA across taxa:

This cross-species activity implies conserved catalytic machinery in HMGR, with substrate discrimination controlled by subtle active-site variations. Kinetic analyses suggest HEG-CoA’s Km values are orders of magnitude higher than HMG-CoA’s, explaining its minor role outside specialized pathways .

Comparative Analysis: HMG-CoA vs. HEG-CoA

Unresolved Mechanistic Questions

-

Structural Basis for Substrate Binding : No crystal structures exist of HMGR-HEG-CoA complexes. Molecular dynamics simulations could clarify ethyl-group accommodation .

-

Evolutionary Drivers : Ubiquitous HMGR activity toward HEG-CoA in non-homoisoprenoid-producing species suggests vestigial metabolic plasticity .

-

Regulatory Implications : HEG-CoA accumulation’s effect on HMGR feedback inhibition remains unstudied.

This synthesis underscores HEG-CoA’s role in expanding isoprenoid diversity while highlighting gaps in mechanistic understanding. Future structural and kinetic studies are critical to exploiting this pathway for biotechnological applications.

特性

CAS番号 |

69925-08-2 |

|---|---|

分子式 |

C28H46N7O20P3S |

分子量 |

925.7 g/mol |

IUPAC名 |

5-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-ethyl-3-hydroxy-5-oxopentanoic acid |

InChI |

InChI=1S/C28H46N7O20P3S/c1-4-28(43,9-17(37)38)10-18(39)59-8-7-30-16(36)5-6-31-25(42)22(41)27(2,3)12-52-58(49,50)55-57(47,48)51-11-15-21(54-56(44,45)46)20(40)26(53-15)35-14-34-19-23(29)32-13-33-24(19)35/h13-15,20-22,26,40-41,43H,4-12H2,1-3H3,(H,30,36)(H,31,42)(H,37,38)(H,47,48)(H,49,50)(H2,29,32,33)(H2,44,45,46) |

InChIキー |

JZLVGSUYGVLVTI-UHFFFAOYSA-N |

SMILES |

CCC(CC(=O)O)(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

正規SMILES |

CCC(CC(=O)O)(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

同義語 |

3-hydroxy-3-ethylglutaryl-CoA 3-hydroxy-3-ethylglutaryl-coenzyme A coenzyme A, 3-hydroxy-3-ethylglutaryl- HEG-CoA hydroxyethylglutaryl-CoA |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。